molecular formula C9H10FNO2 B7867974 2-(Dimethylamino)-3-fluorobenzoic acid

2-(Dimethylamino)-3-fluorobenzoic acid

Cat. No.: B7867974
M. Wt: 183.18 g/mol
InChI Key: JTOOXDAZGFVMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative that serves as a versatile building block in organic synthesis and drug discovery. The strategic incorporation of both a fluorine atom and a dimethylamino group on the aromatic ring makes it a valuable scaffold for modulating the physicochemical properties of target molecules, such as their lipophilicity, metabolic stability, and pKa . This compound is primarily used as a key intermediate in the research and development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Researchers utilize it to explore structure-activity relationships (SAR), as the fluorine atom can enhance membrane permeability and bioavailability, while the dimethylamino group can serve as a hydrogen bond acceptor, influencing binding affinity . Its applications extend to the synthesis of complex heterocycles and as a precursor for functionalized liquid crystals. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(dimethylamino)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOXDAZGFVMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-(dimethylamino)-3-fluorobenzoic acid in cancer therapy:

  • PET Imaging Agent : The compound has been evaluated as a precursor for positron emission tomography (PET) imaging agents specifically targeting melanoma tumors. In vitro studies demonstrated significant uptake by B16F1 melanoma cells, indicating its potential as an imaging probe for early detection of malignancies. The compound's ability to selectively accumulate in tumor tissues while exhibiting low uptake in normal tissues suggests it could serve as an effective diagnostic tool .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant properties:

  • A study focusing on Schiff bases derived from similar compounds showed promising free radical scavenging activity. Modifications to the basic structure of this compound could enhance its antioxidant capabilities, making it a candidate for further research in oxidative stress-related diseases.

Case Study: PET Imaging in Melanoma

In a notable study, researchers synthesized a radiolabeled version of this compound for use as a PET imaging agent. Key findings include:

  • High Tumor Uptake : The compound exhibited high tumor uptake and rapid clearance from the bloodstream, demonstrating its potential for clinical applications in oncology.
  • Imaging Properties : The study emphasized optimizing the chemical structure to enhance imaging properties while minimizing side effects. The imaging results indicated that normal lung uptake was significantly lower compared to lung metastasis, showcasing the compound's specificity for tumor tissues .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Amino-5-fluorobenzoic Acid (Similarity: 0.98): The amino and fluorine groups are positioned at 2 and 5, respectively. Compared to the target compound, the longer distance between substituents reduces steric hindrance but may decrease intramolecular electronic effects. This derivative is commonly used as a precursor in antibiotic synthesis .
  • 2-Amino-6-chloro-3-fluorobenzoic Acid: Replacing the dimethylamino group with a chlorine atom at position 6 introduces greater electronegativity, altering acidity (pKa ~2.5 vs. ~3.1 for the target compound). The chloro-substituted analog is less soluble in water but exhibits higher thermal stability .

Functional Group Variations

  • Ethyl 2-Amino-5-fluorobenzoate: The esterification of the carboxylic acid group increases lipophilicity (logP ~1.8 vs. ~0.9 for the target compound), enhancing membrane permeability. This variant is preferred in prodrug design .
  • 3-Fluoro-4-(4-morpholinyl)benzoic Acid :
    The morpholine ring at position 4 introduces a bulky, cyclic amine, reducing crystallinity (melting point ~150°C vs. ~210°C for the target compound) but improving binding affinity in kinase inhibitors .

Methyl and Halogen Additions

  • 2-Amino-4-fluoro-3-methylbenzoic Acid (Similarity: 0.92): A methyl group at position 4 increases steric bulk, lowering reactivity in nucleophilic substitution reactions. This compound is used in asymmetric catalysis due to its chiral center .
  • 2-Chloro-3,6-difluorobenzoic Acid : Dual fluorine atoms at positions 3 and 6 enhance electron-withdrawing effects, making this derivative a stronger acid (pKa ~1.9). It is widely employed in herbicide formulations .

Preparation Methods

Reductive Methylation Protocol

The methylation step employs formaldehyde as the methylating agent in a buffered aqueous-methanolic medium:

ParameterValue
Formaldehyde (37% w/v)2.2 equivalents
BufferSodium acetate (pH 6.5–7.5)
CatalystPd/C or Raney Ni
Temperature50–70°C
H₂ Pressure10–20 bar
Reaction Time4–8 hours

Key Considerations :

  • Controlled addition of formaldehyde over 2–4 hours minimizes over-methylation.

  • Buffering at pH 6.5–7.5 suppresses side reactions, achieving >95% conversion.

  • Post-reaction purification via acid-base extraction yields 2-(dimethylamino)-3-fluorobenzoic acid with ≥98% purity (HPLC).

Direct Fluorination of 2-(Dimethylamino)benzoic Acid

Electrophilic and nucleophilic fluorination strategies offer alternative routes, though regioselectivity challenges arise due to the directing effects of the dimethylamino group.

Electrophilic Fluorination

Using Selectfluor® as the fluorinating agent:

ConditionValue
Substrate2-(Dimethylamino)benzoic acid
Fluorinating AgentSelectfluor® (1.5 eq)
SolventAcetonitrile/water (4:1)
Temperature60°C
Time12–24 hours
Yield40–50% (estimated)

Limitations :

  • The dimethylamino group’s strong electron-donating nature directs electrophilic fluorination to the para position, limiting meta (C3) substitution.

Nucleophilic Aromatic Substitution

A trimethylammonium precursor enables fluoride displacement at C3:

Synthesis of Trimethylammonium Precursor :

  • Quaternization : Treat 3-nitro-2-(dimethylamino)benzoic acid with methyl triflate.

  • Displacement : React with KF in DMF at 120°C for 24 hours.

ParameterValue
Precursor3-(Trimethylammonium)-2-(dimethylamino)benzoic acid triflate
Fluoride SourceAnhydrous KF
SolventDMF
Temperature120°C
Yield60–70% (extrapolated from)

Advantages :

  • High regioselectivity for C3 fluorination.

  • Compatibility with electron-rich aromatic systems.

Transition-Metal-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers a modular approach to install fluorine and dimethylamino groups sequentially.

Suzuki-Miyaura Coupling

A boronic ester at C3 couples with a fluorinated reagent:

StepDetails
Substrate2-(Dimethylamino)benzoic acid
Boronic Ester3-Boronobenzotrifluoride
CatalystPd(PPh₃)₄
BaseCs₂CO₃
SolventDioxane/H₂O (3:1)
Yield50–60%

Buchwald-Hartwig Amination

Introducing the dimethylamino group post-fluorination:

ParameterValue
Substrate3-Fluoro-2-iodobenzoic acid
AmineDimethylamine
CatalystPd(OAc)₂/Xantphos
BaseKOtBu
SolventToluene
Temperature100°C
Yield70–80%

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and regioselectivity:

MethodYield (%)RegioselectivityScalability
Reductive Methylation85–90HighIndustrial
Nucleophilic Fluorination60–70HighModerate
Buchwald-Hartwig70–80ModerateLaboratory

Challenges and Optimization Strategies

Byproduct Formation

  • N-Methylation Over-reduction : Mitigated by controlled formaldehyde addition and buffering.

  • Para-Fluorination : Addressed using directing groups (e.g., trimethylammonium).

Purification

  • Crystallization : Ethanol/water mixtures yield >99% purity.

  • Chromatography : Silica gel (CH₂Cl₂/MeOH, 9:1) resolves dimethylamino and mono-methylated byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-3-fluorobenzoic acid, considering functional group compatibility?

  • Methodological Answer : The synthesis typically involves halogenation of a benzoic acid precursor followed by nucleophilic substitution or reductive amination to introduce the dimethylamino group. For fluorinated derivatives, selective fluorination via Balz-Schiemann or Halex reactions is common. Post-synthetic purification via recrystallization or preparative HPLC ensures >95% purity, as referenced in similar fluorobenzoic acid syntheses .

Q. How can researchers achieve high-purity (>95%) this compound for experimental use?

  • Methodological Answer : Purification methods include gradient recrystallization using ethanol/water mixtures to exploit solubility differences. Chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) are effective for removing halogenation byproducts. Purity validation via NMR (integration of aromatic protons) and LC-MS (absence of m/z outliers) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify substituent positions and confirm dimethylamino integration (e.g., δ 2.8–3.2 ppm for N(CH3_3)2_2) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ and fragments (e.g., loss of COOH or F groups).
  • FT-IR : Stretching bands for C=O (~1680 cm1^{-1}) and C-F (~1220 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces. These studies explain reactivity trends, such as the electron-withdrawing effect of fluorine and the electron-donating dimethylamino group. Benchmark against experimental UV-Vis spectra ensures accuracy .

Q. How to resolve contradictions in NMR data for fluorinated benzoic acid derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers of the dimethylamino group) or solvent-induced shifts. Use variable-temperature NMR to identify rotameric equilibria. 19F^{19}\text{F}-NMR decoupling and 2D COSY/HMBC experiments clarify coupling patterns and substituent positions .

Q. What in vitro assays evaluate the enzyme modulation potential of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin or kinase inhibition) quantify IC50_{50} values.
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure interactions with target proteins.
  • Cellular Uptake : Radiolabeled 18F^{18}\text{F}-analogs track biodistribution in cell cultures .

Q. How does the dimethylamino group influence the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : The dimethylamino group enhances water solubility via protonation at acidic pH. Stability studies (pH 1–10, 37°C) monitored by HPLC identify degradation pathways (e.g., hydrolysis of the amino group). Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in a cool, dry place (<25°C) away from oxidizing agents. Waste disposal must comply with local regulations for halogenated organics .

Data Analysis and Interpretation

Q. How to interpret conflicting results in biological activity assays involving fluorinated benzoic acids?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH affecting solubility). Normalize data to positive/negative controls and repeat experiments with staggered replicates. Meta-analysis of structurally similar compounds (e.g., 3-fluorobenzoic acid derivatives) identifies trends in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.